molecular formula C17H11ClN4 B5314019 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5314019
M. Wt: 306.7 g/mol
InChI Key: QIDVERRFRINLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that has been found to have significant biological activity, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of kinase activity. Specifically, this compound has been found to inhibit the activity of a kinase called c-Met, which is involved in cancer cell growth and survival. By inhibiting this kinase, 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has the potential to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine have been studied extensively. In addition to its kinase inhibitory activity, this compound has been found to have anti-inflammatory and analgesic effects. These effects are thought to be mediated through the inhibition of various enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity for certain kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one limitation of using this compound is its potential toxicity. Careful dose optimization and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One direction is the development of new cancer therapies based on the inhibition of c-Met kinase activity. Another direction is the investigation of the anti-inflammatory and analgesic effects of this compound, with the goal of developing new treatments for pain and inflammation. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorobenzaldehyde with 3-aminopyridine to form an intermediate compound. This intermediate is then reacted with 4,6-dichloro-5-nitropyrimidine to form the final product. The synthesis of this compound has been optimized to achieve high yields, making it a readily available compound for scientific research.

Scientific Research Applications

3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential use in various scientific research applications. One such application is its use as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(3-chlorophenyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4/c18-14-5-1-3-12(9-14)15-11-21-22-16(6-8-20-17(15)22)13-4-2-7-19-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVERRFRINLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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